molecular formula C14H12BrN3O B15283040 N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine

N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine

Katalognummer: B15283040
Molekulargewicht: 318.17 g/mol
InChI-Schlüssel: FDTHVBCXOQLFDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine is an organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Attachment of the bromobenzyl group: This step involves the reaction of the pyrazole-furan intermediate with 4-bromobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use in drug development due to its structural features.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromobenzyl and furan groups may enhance its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-chlorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: Similar structure with a chlorine atom instead of bromine.

    N-(4-methylbenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: Similar structure with a methyl group instead of bromine.

    N-(4-nitrobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine: Similar structure with a nitro group instead of bromine.

Uniqueness

The presence of the bromobenzyl group in N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine may confer unique properties such as increased reactivity in substitution reactions and potential biological activity. The combination of the pyrazole and furan rings also adds to its versatility in scientific research applications.

Eigenschaften

Molekularformel

C14H12BrN3O

Molekulargewicht

318.17 g/mol

IUPAC-Name

N-[(4-bromophenyl)methyl]-5-(furan-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C14H12BrN3O/c15-11-5-3-10(4-6-11)9-16-14-8-12(17-18-14)13-2-1-7-19-13/h1-8H,9H2,(H2,16,17,18)

InChI-Schlüssel

FDTHVBCXOQLFDQ-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C2=CC(=NN2)NCC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.